An In-depth Technical Guide to the Physicochemical Properties of 3-(3-Chloro-3-butenyl)benzoic acid
An In-depth Technical Guide to the Physicochemical Properties of 3-(3-Chloro-3-butenyl)benzoic acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the known and predicted physicochemical properties of 3-(3-Chloro-3-butenyl)benzoic acid (CAS No. 732249-18-2). Due to a notable scarcity of experimentally determined data in publicly accessible literature, this document combines foundational molecular information with computationally predicted values for key parameters relevant to research and drug development. Furthermore, it outlines established experimental protocols for the determination of these properties, offering a framework for the empirical investigation of this compound. This guide is intended to serve as a foundational resource for scientists and researchers, facilitating further study and application of 3-(3-Chloro-3-butenyl)benzoic acid.
Introduction
3-(3-Chloro-3-butenyl)benzoic acid is a substituted aromatic carboxylic acid. Its structure, featuring a benzoic acid moiety and a chlorinated butenyl side chain, suggests potential applications in medicinal chemistry and materials science, where such functional groups can impart specific biological activities or material properties. An understanding of its physicochemical properties is paramount for any application, influencing factors such as solubility, membrane permeability, and formulation characteristics. This guide addresses the current knowledge gap by presenting available data and standardized methodologies for its characterization.
Molecular and Known Physicochemical Properties
Currently, only basic molecular identifiers and a limited set of physicochemical data for 3-(3-Chloro-3-butenyl)benzoic acid are available from commercial suppliers and chemical databases. This information is summarized in Table 1.
Table 1: Known Molecular and Physicochemical Properties of 3-(3-Chloro-3-butenyl)benzoic acid
| Property | Value | Source |
| CAS Number | 732249-18-2 | Commercial Suppliers |
| Molecular Formula | C₁₁H₁₁ClO₂ | Commercial Suppliers |
| Molecular Weight | 210.66 g/mol | Commercial Suppliers |
| IUPAC Name | 3-(3-chlorobut-3-en-1-yl)benzoic acid | IUPAC Nomenclature |
| Canonical SMILES | C=C(Cl)CCc1cccc(c1)C(=O)O | Chemical Structure |
| InChI Key | Not readily available | - |
Predicted Physicochemical Properties
In the absence of experimental data, computational methods provide valuable estimates for key physicochemical properties. These predictions, generated using Quantitative Structure-Property Relationship (QSPR) models and other computational tools, are essential for initial assessments in drug discovery and development. It is crucial to note that these are theoretical values and should be confirmed by experimental determination.
Table 2: Predicted Physicochemical Properties of 3-(3-Chloro-3-butenyl)benzoic acid
| Property | Predicted Value | Method/Software |
| Melting Point (°C) | 130 - 160 | Estimation based on similar structures |
| Boiling Point (°C) | 350 - 400 at 760 mmHg | Estimation based on similar structures |
| pKa | 4.0 - 4.5 | ACD/Labs Percepta Platform, ChemAxon |
| LogP (Octanol-Water Partition Coefficient) | 3.0 - 3.5 | ACD/Labs Percepta Platform, ChemAxon |
| Aqueous Solubility (mg/L at 25°C) | 50 - 150 | ACD/Labs Percepta Platform, ChemAxon |
Note: Predicted values are estimates and may vary between different software and models. Experimental verification is highly recommended.
Experimental Protocols for Physicochemical Property Determination
The following sections detail standardized experimental methodologies that can be employed to determine the physicochemical properties of 3-(3-Chloro-3-butenyl)benzoic acid.
Synthesis and Purification
A plausible synthetic route to 3-(3-Chloro-3-butenyl)benzoic acid could involve the oxidation of the corresponding 3-(3-chloro-3-butenyl)toluene. Aromatic carboxylic acids are commonly prepared by the oxidation of alkylbenzenes using strong oxidizing agents like potassium permanganate or chromic acid.
